molecular formula C25H30N2O11 B2473153 [5-Acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate CAS No. 1040554-16-2

[5-Acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate

Cat. No. B2473153
CAS RN: 1040554-16-2
M. Wt: 534.518
InChI Key: PDFQCUBNZAOFCU-UHFFFAOYSA-N
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Description

“[5-Acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate” is a chemical compound with the molecular formula C14H20N2O9 . It has an average mass of 360.317 Da and a monoisotopic mass of 360.116882 Da .


Molecular Structure Analysis

The molecular structure of this compound includes 11 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 freely rotating bonds . It violates the Rule of 5 once .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 551.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.4 mmHg at 25°C . Its enthalpy of vaporization is 95.6±6.0 kJ/mol, and it has a flash point of 287.3±30.1 °C . The index of refraction is 1.556, and it has a molar refractivity of 79.7±0.5 cm3 . The polar surface area is 150 Å2, and its polarizability is 31.6±0.5 10-24 cm3 . The surface tension is 48.7±7.0 dyne/cm, and the molar volume is 247.8±7.0 cm3 .

Scientific Research Applications

Glutamatergic System and Neurotransmission

Research on the glutamatergic system, including the study of NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, plays a crucial role in understanding neurotransmission and the development of treatments for neurological disorders. Compounds that interact with these receptors can provide insights into the treatment of depression, schizophrenia, and other psychiatric and neurological diseases.

Metabolic Pathways and Drug Metabolism

Understanding the metabolic pathways of different compounds, including pharmaceuticals, is essential for drug development and assessing the safety and efficacy of medications.

  • Acetate Metabolism in Cancer

    Corbet and Féron (2015) review the metabolic shifts in cancer cells, including the utilization of acetate for energy production, which is crucial for developing targeted cancer therapies (Corbet & Féron, 2015).

  • Metabolism of Aspartame

    Ranney and Oppermann (1979) discuss the metabolism of the aspartyl moiety of aspartame, a food additive, which could provide insights into how various chemical moieties are metabolized and their potential impacts on health (Ranney & Oppermann, 1979).

Advanced Oxidation Processes

Research on advanced oxidation processes (AOPs) for treating contaminants, including pharmaceutical compounds, highlights the importance of understanding chemical degradation pathways and the environmental impact of chemical substances.

  • Degradation of Acetaminophen by AOPs: Qutob et al. (2022) review the degradation of acetaminophen, an analgesic drug, via AOPs, focusing on the pathways, by-products, and biotoxicity of degradation products (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O11/c1-13(28)26-20-22(37-16(4)31)21(36-15(3)30)19(12-35-14(2)29)38-25(20)34-11-7-10-27-23(32)17-8-5-6-9-18(17)24(27)33/h5-6,8-9,19-22,25H,7,10-12H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFQCUBNZAOFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCN2C(=O)C3=CC=CC=C3C2=O)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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